molecular formula C16H14N2OS2 B2887485 N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 403836-11-3

N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2887485
CAS No.: 403836-11-3
M. Wt: 314.42
InChI Key: IZFKBQBLWSIIMM-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide (CAS: 19967-45-4) is a benzothiazole-based acetamide derivative with the molecular formula C₁₆H₁₄N₂OS₂ and a molecular weight of 314.425 g/mol. Structurally, it consists of a benzothiazole core linked to a p-tolylthio group via an acetamide bridge. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its role in targeting enzymes and receptors, while the p-tolylthio group may enhance lipophilicity and influence binding interactions .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-6-8-12(9-7-11)20-10-15(19)18-16-17-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFKBQBLWSIIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the reaction of benzo[d]thiazole-2-amine with p-tolylthioacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to complete the coupling reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency of the reaction. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

  • Oxidation: The thioether group in the compound can be oxidized to a sulfoxide or sulfone under appropriate conditions.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the thioether or amide groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Substituted thioethers or amides.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride is a complex organic compound with a variety of potential applications due to its unique molecular structure and biological activities. The compound features functional groups such as a benzo[d]thiazol-2-yl moiety and a tetrahydrothieno[2,3-c]pyridin-2-yl group, suggesting interesting photophysical properties and diverse reactivity because of the nitrogen and sulfur atoms in its structure.

Potential Applications

  • Enzyme Inhibition Preliminary studies suggest that N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease states. In vitro studies have indicated that similar compounds can modulate biological activity through enzyme inhibition tests.
  • Receptor Binding This compound may interact with biological targets like enzymes and receptors. In vitro studies have indicated that similar compounds can modulate biological activity through receptor binding assays.
  • Coordination Chemistry and Catalysis Investigations into the compound's interaction with metal ions could reveal potential applications in coordination chemistry or catalysis.
  • Drug Development Compounds containing benzothiazole and thienopyridine structures have been documented to exhibit various pharmacological properties. Benzothiazole derivatives have a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal properties .

Pharmacological Properties of Similar Compounds

  • Anticonvulsant Activity A series of new benzo[d]thiazol-2-yl-aminoacetamides have been synthesized and screened for anticonvulsant activity. Two compounds showed promising activity with ED50 values of 15.4 and 18.6 mg/kg and protective indices of 20.7 and 34.9 in the MES test, respectively, which are approximately fourfold higher than standard drugs phenytoin and carbamazepine .
  • Anti-inflammatory Activity In silico studies reveal the binding interactions of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs with COX-2 protein, which agrees with in vivo anti-inflammatory activity .
  • Cytotoxic Potentials N-arylbenzamides was found to have significant cytotoxic potentials against various cancer cells such as lung cancer, cervical cancer, and breast cancer .

Synthesis

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing its activity. The specific molecular targets and pathways would need to be identified through further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide with key analogs, focusing on structural variations, biological activities, and structure-activity relationships (SAR).

Structural Analogs with Urease Inhibition Activity
Compound Name Substituents/Modifications Molecular Weight Key Biological Activity Reference
N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide p-Tolyl group at benzothiazole C6 296.35 g/mol Potent urease inhibition (most active in series; IC₅₀ < standard)
Target Compound p-Tolylthio group at acetamide S-linker 314.42 g/mol Unknown (predicted urease inhibition via SAR)

Key Insights :

  • The presence of a p-tolyl group (directly on benzothiazole or via a thioether linker) correlates with enhanced urease inhibition. In N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, the p-tolyl group at the C6 position enables H-bonding with urease’s non-metallic active site, critical for activity .
  • The thioacetamide linker in the target compound may improve flexibility and sulfur-mediated interactions, though its exact role requires experimental validation.
Analogs with Anticancer and VEGFR-2 Inhibition Activity
Compound Name Substituents/Modifications Molecular Weight Key Biological Activity Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(thiadiazolylthio)acetamide (6d) Nitro group at C6; thiadiazole at S-linker 490.5 g/mol VEGFR-2 inhibition (IC₅₀ = 0.87 µM); antiproliferative activity
Target Compound p-Tolylthio at S-linker; no nitro group 314.42 g/mol Unknown (potential anticancer activity unexplored)

Key Insights :

  • Nitro groups on benzothiazole (e.g., in compound 6d) enhance electron-withdrawing effects, improving binding to VEGFR-2’s kinase domain .
  • The target compound lacks a nitro group but incorporates a p-tolylthio group , which may redirect activity toward other targets (e.g., urease) due to differences in electronic and steric properties.
Analogs with Anti-inflammatory and COX-2 Inhibition Activity
Compound Name Substituents/Modifications Molecular Weight Key Biological Activity Reference
N-(Benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide (A1-C4 series) Piperazine at acetamide linker ~330–360 g/mol COX-2 inhibition ; anti-inflammatory (carrageenan-induced edema model)
Target Compound p-Tolylthio at acetamide linker 314.42 g/mol Unknown

Key Insights :

  • Piperazine substituents improve solubility and COX-2 binding via hydrogen bonding and ionic interactions .
Analogs with MAO-B and Cholinesterase Inhibition Activity
Compound Name Substituents/Modifications Molecular Weight Key Biological Activity Reference
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide Dihydroisoquinoline at acetamide linker ~400 g/mol Dual MAO-B/BChE inhibition (IC₅₀ < 1 µM)
Target Compound p-Tolylthio at acetamide linker 314.42 g/mol Unknown

Key Insights :

  • Bulky dihydroisoquinoline groups enable dual enzyme inhibition by interacting with hydrophobic pockets in MAO-B and BChE .
  • The smaller p-tolylthio group in the target compound may limit polypharmacology but could favor selective target binding.
Antimicrobial Analogs
Compound Name Substituents/Modifications Molecular Weight Key Biological Activity Reference
N-(Benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide Fluorobenzoisoxazole-piperidine at linker ~430 g/mol Broad-spectrum antimicrobial (Gram-positive/-negative bacteria)
Target Compound p-Tolylthio at acetamide linker 314.42 g/mol Unknown

Key Insights :

  • Fluorobenzoisoxazole groups enhance antimicrobial activity by disrupting bacterial membrane integrity .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzo[d]thiazole moiety linked to a p-tolylthio group and an acetamide functional group. The structural formula can be represented as follows:

C15H14N2S2\text{C}_{15}\text{H}_{14}\text{N}_2\text{S}_2

This molecular configuration suggests potential interactions with various biological targets, which can be explored through SAR analysis.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds containing a benzothiazole core often exhibit:

  • Anticancer Activity : Inhibiting tumor cell proliferation by targeting signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and growth .
  • Neuroprotective Effects : Compounds similar to this one have shown promise as acetylcholinesterase inhibitors, potentially benefiting conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain .

Anticancer Activity

A series of studies have demonstrated the anticancer potential of benzothiazole derivatives. For instance, one study reported that certain benzothiazole compounds inhibited cell proliferation in various cancer cell lines (e.g., A431, A549, H1299) and reduced inflammatory cytokines IL-6 and TNF-α at concentrations as low as 1 µM . These findings suggest that this compound may also possess similar properties.

CompoundCell LineIC50 (µM)Mechanism
B7A4311AKT/ERK inhibition
B7A5491Apoptosis induction
B7H12991Cell cycle arrest

Neuroprotective Activity

In another context, benzothiazole derivatives have been evaluated for their neuroprotective effects. For example, compounds designed to inhibit acetylcholinesterase showed significant activity with IC50 values in the low micromolar range . This suggests that this compound could also be explored for neuroprotective applications.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the benzothiazole ring significantly affect biological activity. For instance:

  • Substituents on the aromatic rings can enhance binding affinity to target receptors.
  • The presence of electron-donating or withdrawing groups alters the electronic properties of the compound, influencing its reactivity and interaction with biological targets .

Case Study 1: Antitumor Efficacy

In a recent investigation, a derivative of this compound was tested against multiple cancer cell lines. The results indicated a marked reduction in cell viability, supporting its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis and inhibit migration in cancer cells .

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of similar benzothiazole derivatives. The results demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

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